

Application of (3S,17S)-FD-895 in Leukemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S,17S)-FD-895

Cat. No.: B15601680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,17S)-FD-895 is a potent and stabilized synthetic analog of the natural product FD-895, a macrocyclic polyketide that functions as a modulator of the spliceosome.^[1] By targeting the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP), **(3S,17S)-FD-895** and its parent compound induce widespread intron retention in pre-mRNA, leading to apoptosis in cancer cells.^{[2][3]} This targeted disruption of RNA splicing has shown significant therapeutic potential in various hematological malignancies, particularly leukemia, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).^[2] Notably, these compounds exhibit selective cytotoxicity towards malignant cells while sparing normal hematopoietic cells, and their efficacy is maintained in leukemia cells with poor prognostic markers such as TP53 and SF3B1 mutations.^{[2][5]} This document provides detailed application notes and experimental protocols for the use of **(3S,17S)-FD-895** in leukemia research.

Mechanism of Action

(3S,17S)-FD-895 exerts its anti-leukemic effects by binding to the SF3B1 protein, a core component of the spliceosome.^[3] This interaction inhibits the catalytic function of the spliceosome, leading to the retention of introns in messenger RNA (mRNA) transcripts.^[2] The accumulation of incorrectly spliced mRNA triggers cellular stress responses and ultimately induces apoptosis.^[2] One of the key downstream effects of this splicing modulation is the

alteration of the Wnt signaling pathway and the splicing of apoptosis-related genes like MCL-1, promoting a pro-apoptotic state in leukemia cells.[6][7]

[Click to download full resolution via product page](#)

Mechanism of Action of **(3S,17S)-FD-895**.

Data Presentation

In Vitro Cytotoxicity of FD-895 in Leukemia and Other Cancer Cell Lines

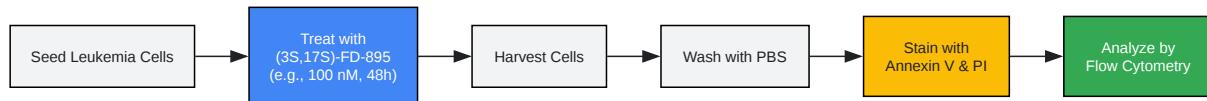
The following table summarizes the 50% inhibitory concentration (IC50) values of FD-895 in various cell lines, demonstrating its potent anti-cancer activity.

Cell Line	Cancer Type	IC50 of FD-895 (nM)	Reference
Primary CLL Cells	Chronic Lymphocytic Leukemia	5.1 - 138.7	[6]
HCT116 (TP53 +/+)	Colon Cancer	34.1 ± 2.4	[5]
HCT116 (TP53 +/-)	Colon Cancer	75.2 ± 2.5	[5]
HCT116 (TP53 -/-)	Colon Cancer	75.2 ± 2.5	[5]
MCF-7	Breast Cancer	30.7 ± 2.2	[5]
MDA-MB-468	Breast Cancer	415.0 ± 5.3	[5]
HeLa	Cervical Cancer	50.3 ± 3.5	[5]
Normal PBMCs	Healthy Donor	> 450	[5]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Flow Cytometry

This protocol details the measurement of apoptosis in leukemia cells treated with **(3S,17S)-FD-895** using Annexin V and Propidium Iodide (PI) staining.


Materials:

- Leukemia cell line (e.g., from a patient with CLL)
- (3S,17S)-FD-895**
- RPMI 1640 medium with 10% FBS
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit

- Flow cytometer

Procedure:

- Cell Seeding: Seed leukemia cells at a density of 1×10^6 cells/mL in a suitable culture flask or plate.
- Treatment: Treat the cells with the desired concentrations of **(3S,17S)-FD-895** (e.g., 100 nM) for 48 hours. Include a vehicle-treated control.[6]
- Cell Harvesting: After incubation, collect the cells by centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered apoptotic.

[Click to download full resolution via product page](#)

Workflow for Apoptosis Assay.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of changes in the expression of Mcl-1 and the cleavage of PARP, key markers of apoptosis, in response to **(3S,17S)-FD-895** treatment.

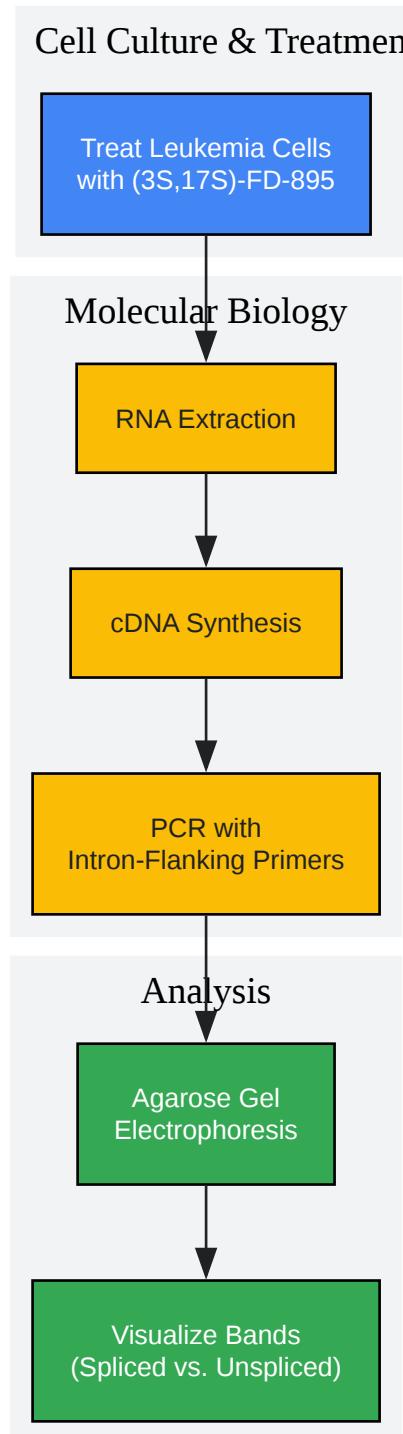
Materials:

- Leukemia cells
- **(3S,17S)-FD-895**
- RIPA buffer with protease inhibitors
- Primary antibodies against Mcl-1 and PARP
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent
- Protein electrophoresis and transfer equipment

Procedure:

- Cell Treatment: Treat leukemia cells with **(3S,17S)-FD-895** (e.g., 100 nM) for 6 hours for Mcl-1 analysis and 24 hours for PARP analysis.[\[6\]](#)
- Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1 or PARP overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. An increase in cleaved PARP (89 kDa) and a decrease in Mcl-1 levels are indicative of apoptosis.[\[6\]](#)

Protocol 3: Analysis of Intron Retention by RT-PCR


This protocol allows for the qualitative assessment of intron retention in specific genes, such as DNAJB1, as a direct measure of **(3S,17S)-FD-895**'s splicing modulation activity.

Materials:

- Leukemia cells
- **(3S,17S)-FD-895**
- RNA extraction kit
- Reverse transcriptase and cDNA synthesis kit
- Taq polymerase and PCR reagents
- Primers specific for spliced and unspliced isoforms of the target gene (e.g., DNAJB1)
- Agarose gel electrophoresis equipment

Procedure:

- Cell Treatment: Treat 1×10^6 leukemia cells with 100 nM **(3S,17S)-FD-895** for 4 hours.[\[5\]](#)
- RNA Extraction: Isolate total RNA from the treated and untreated control cells.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
- PCR Amplification: Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced (shorter) and unspliced (longer, intron-retained) transcripts.
- Gel Electrophoresis: Separate the PCR products on a 2% agarose gel.[\[8\]](#)
- Visualization: Visualize the bands under UV light. An increase in the intensity of the higher molecular weight band (unspliced) in the treated sample compared to the control indicates intron retention.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RNA splicing modulation selectively impairs leukemia stem cell maintenance in secondary human AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Splicing Modulator Targeting Cancer Stem Cells in Acute Myeloid Leukemia – CIRM [cirm.ca.gov]
- 5. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of (3S,17S)-FD-895 in Leukemia Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601680#application-of-3s-17s-fd-895-in-leukemia-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com